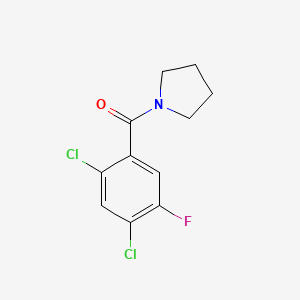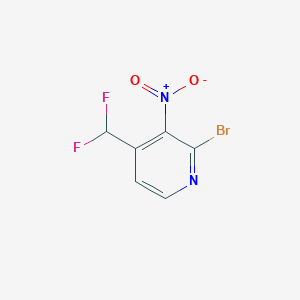
2-Bromo-4-(difluoromethyl)-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(difluoromethyl)-3-nitropyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, difluoromethyl, and nitro functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(difluoromethyl)-3-nitropyridine typically involves the bromination of 4-(difluoromethyl)-3-nitropyridine. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process may involve the use of solvents such as dichloromethane or acetonitrile to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(difluoromethyl)-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium or copper.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: The major product is 2-amino-4-(difluoromethyl)-3-nitropyridine.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Applications De Recherche Scientifique
2-Bromo-4-(difluoromethyl)-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(difluoromethyl)-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,6-difluoroaniline: Similar in structure but with an aniline group instead of a nitro group.
4-Bromo-2-(trifluoromethyl)aniline hydrochloride: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-Bromo-4-(difluoromethyl)-3-nitropyridine is unique due to the combination of bromine, difluoromethyl, and nitro groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C6H3BrF2N2O2 |
|---|---|
Poids moléculaire |
253.00 g/mol |
Nom IUPAC |
2-bromo-4-(difluoromethyl)-3-nitropyridine |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-5-4(11(12)13)3(6(8)9)1-2-10-5/h1-2,6H |
Clé InChI |
LXMPVPOYMLZNCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C(F)F)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


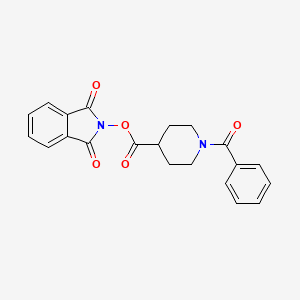
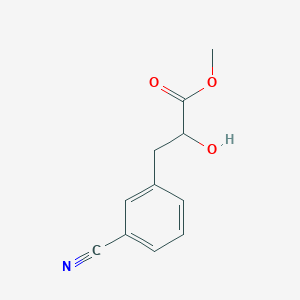
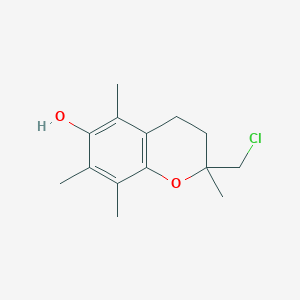
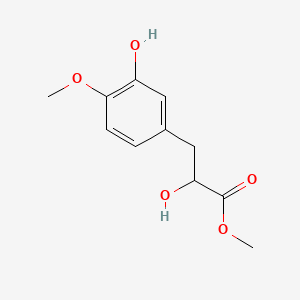
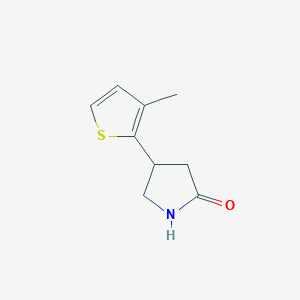
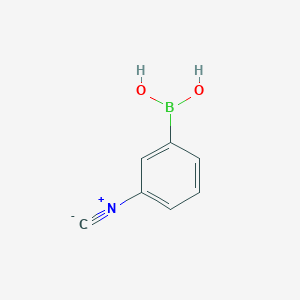
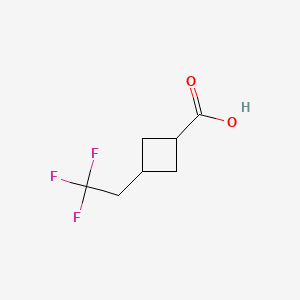
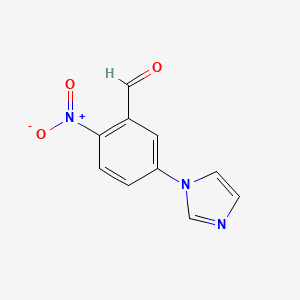
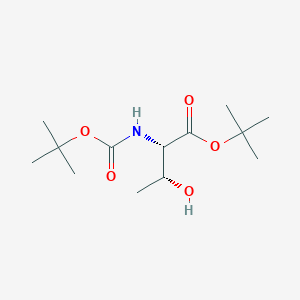
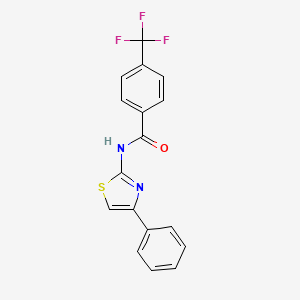
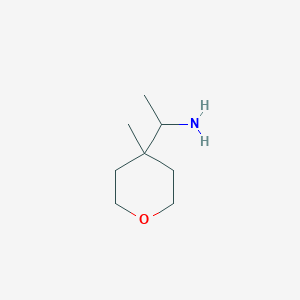
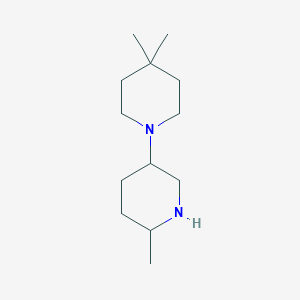
![1-phenyl-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxamide](/img/structure/B13571628.png)
